Proadrenomedullin (1-20) (human)

Übersicht

Beschreibung

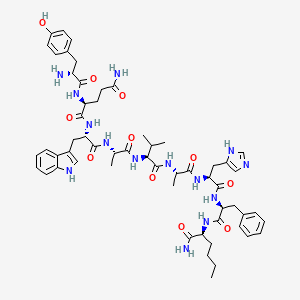

Proadrenomedullin (1-20) (human) is a peptide derived from the precursor protein proadrenomedullin. This peptide consists of the first 20 amino acids of the proadrenomedullin sequence. It is known for its potent hypotensive (blood pressure-lowering) effects and its ability to inhibit the release of catecholamines from chromaffin cells . Proadrenomedullin (1-20) (human) acts specifically at nicotinic cholinergic receptors in a noncompetitive manner .

Wirkmechanismus

Target of Action

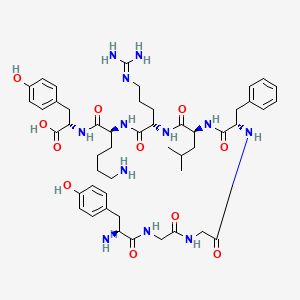

Proadrenomedullin (1-20) (human), also known as H-ALA-ARG-LEU-ASP-VAL-ALA-SER-GLU-PHE-ARG-LYS-LYS-TRP-ASN-LYS-TRP-ALA-LEU-SER-ARG-NH2, primarily targets the nicotinic cholinergic receptor . It is also known to interact with Mas-related G protein-coupled receptor X2 (MRGPRX2) . These receptors play a crucial role in regulating various physiological functions such as neurotransmission and vasodilation .

Mode of Action

This compound acts in a noncompetitive manner specifically at the nicotinic cholinergic receptor . It inhibits nicotine-stimulated catecholamine secretion from PC12 cells in vitro, and from sympathetic nerve endings and adrenal chromaffin cells in vivo . It also exerts a strong hypotensive effect .

Biochemical Pathways

Proadrenomedullin (1-20) (human) affects the catecholamine secretion pathway . By inhibiting this pathway, it modulates the release of catecholamines, which are hormones produced by the adrenal glands in response to stress . It also plays a role in the regulation of renal functions .

Pharmacokinetics

It is known that the compound is administered intravenously and produces a rapid and strong hypotensive effect .

Result of Action

The primary result of Proadrenomedullin (1-20) (human)'s action is a reduction in blood pressure . It also inhibits the release of catecholamines, leading to a decrease in the body’s “fight or flight” response . Furthermore, it has been suggested that it can act as an inhibitory regulator of adrenal catecholamine release in vivo and has a potent hyperglycemic effect after intra-third cerebroventricular administration in fasted mice .

Action Environment

The action of Proadrenomedullin (1-20) (human) can be influenced by various environmental factors. For instance, the presence of nicotine can stimulate the secretion of catecholamines, which this compound inhibits . .

Biochemische Analyse

Biochemical Properties

Proadrenomedullin (1-20) (human) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts in a noncompetitive manner specifically at the nicotinic cholinergic receptor . This interaction influences the secretion of catecholamines in PC12 pheochromocytoma cells .

Cellular Effects

The effects of Proadrenomedullin (1-20) (human) on various types of cells and cellular processes are profound. It influences cell function by modulating the secretion of catecholamines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Proadrenomedullin (1-20) (human) involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It exerts its effects at the molecular level by acting in a noncompetitive manner specifically at the nicotinic cholinergic receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Proadrenomedullin (1-20) (human) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Proadrenomedullin (1-20) (human) vary with different dosages in animal models. For instance, it has been shown to produce a rapid and strong hypotensive effect in anesthetized rats .

Metabolic Pathways

It is known to interact with the nicotinic cholinergic receptor, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known to be released from chromaffin cells .

Subcellular Localization

It is known to be released from chromaffin cells, suggesting that it may be localized in these cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Proadrenomedullin (1-20) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Proadrenomedullin (1-20) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Proadrenomedullin (1-20) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from the peptide.

Major Products

The major product of the synthesis is the Proadrenomedullin (1-20) (human) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Wissenschaftliche Forschungsanwendungen

Proadrenomedullin (1-20) (human) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cellular signaling and regulation of catecholamine release.

Medicine: Explored for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adrenomedullin: Another peptide derived from the same precursor protein, known for its vasodilatory effects.

Proadrenomedullin N-terminal 20 peptide (PAMP): A peptide with similar inhibitory effects on catecholamine release.

Uniqueness

Proadrenomedullin (1-20) (human) is unique in its specific sequence and its potent hypotensive effects. Unlike adrenomedullin, which has broader physiological roles, Proadrenomedullin (1-20) (human) is more specialized in inhibiting catecholamine release and regulating blood pressure .

Eigenschaften

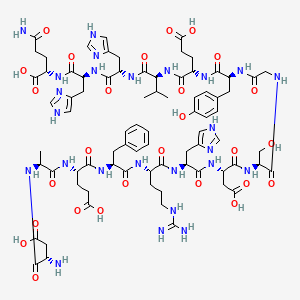

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWNASAJNPKHT-SHZATDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H178N36O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746652 | |

| Record name | L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150238-87-2 | |

| Record name | L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.